molecular formula C12H19NO4 B7827189 (1S,2R)-Boc-2-aminocyclohex-3-ene-carboxylic acid CAS No. 870288-18-9

(1S,2R)-Boc-2-aminocyclohex-3-ene-carboxylic acid

Cat. No.: B7827189
CAS No.: 870288-18-9
M. Wt: 241.28 g/mol
InChI Key: QWRRLPZJKAWOFL-DTWKUNHWSA-N
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Description

(1S,2R)-Boc-2-aminocyclohex-3-ene-carboxylic acid is a chiral compound with significant importance in organic chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used to protect amines during chemical synthesis. The presence of the cyclohexene ring adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-Boc-2-aminocyclohex-3-ene-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the amino and carboxylic acid functionalities.

    Protection: The amino group is then protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-Boc-2-aminocyclohex-3-ene-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyclohexene ring to a cyclohexane ring.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride or strong acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated cyclohexane derivatives.

Scientific Research Applications

(1S,2R)-Boc-2-aminocyclohex-3-ene-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are highly valued.

Mechanism of Action

The mechanism by which (1S,2R)-Boc-2-aminocyclohex-3-ene-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity through binding interactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-Boc-2-aminocyclohex-3-ene-carboxylic acid: The enantiomer of the compound, with different stereochemistry.

    (1S,2R)-Boc-2-aminocyclohexane-carboxylic acid: A similar compound with a fully saturated cyclohexane ring.

    (1S,2R)-Boc-2-aminocyclopentane-carboxylic acid: A related compound with a smaller cyclopentane ring.

Uniqueness

(1S,2R)-Boc-2-aminocyclohex-3-ene-carboxylic acid is unique due to its combination of a chiral center, a Boc-protected amino group, and a cyclohexene ring. This combination of features makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.

Properties

IUPAC Name

(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h5,7-9H,4,6H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRRLPZJKAWOFL-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C=CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C=CCC[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801136644
Record name (1S,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870288-18-9
Record name (1S,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870288-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2R)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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